molecular formula C16H25BN2O4 B14784411 N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Cat. No.: B14784411
M. Wt: 320.2 g/mol
InChI Key: KCYMWMIYYVQNAY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves multiple steps. One common method is the Miyaura borylation reaction, which introduces the dioxaborolane group into the pyridine ring. This reaction is usually carried out under inert atmosphere conditions using palladium catalysts and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Industry: Utilized in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biomolecules, influencing their activity and function. This interaction can modulate various biological processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarboxamide
  • N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarboxamide

Uniqueness

Compared to similar compounds, N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide offers unique properties due to the presence of the pyridine ring, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C16H25BN2O4/c1-11-9-13(14(20)18-7-8-21-6)19-10-12(11)17-22-15(2,3)16(4,5)23-17/h9-10H,7-8H2,1-6H3,(H,18,20)

InChI Key

KCYMWMIYYVQNAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)NCCOC

Origin of Product

United States

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